

# Spectral Data of 3,4,5-Trichlorophenol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3,4,5-Trichlorophenol

Cat. No.: B165643

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This technical guide provides a comprehensive overview of the spectral data for **3,4,5-Trichlorophenol**, a significant chlorinated aromatic compound. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide includes structured data tables, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of the compound's structural characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **3,4,5-Trichlorophenol**.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **3,4,5-Trichlorophenol** is characterized by signals corresponding to the aromatic protons and the hydroxyl proton. Due to the symmetrical substitution pattern of the chlorine atoms on the benzene ring, the two aromatic protons are chemically equivalent, resulting in a single signal. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be influenced by factors such as solvent and concentration.

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1	~7.3	Singlet	2H	Ar-H (H-2, H-6)
2	~5.8	Broad Singlet	1H	-OH

Note: The chemical shift of the hydroxyl proton can vary and may exchange with D<sub>2</sub>O.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The symmetry of **3,4,5-Trichlorophenol** results in four distinct carbon signals.

Signal	Chemical Shift (ppm)	Assignment
1	~150	C-1 (C-OH)
2	~133	C-3, C-5 (C-Cl)
3	~125	C-4 (C-Cl)
4	~117	C-2, C-6 (C-H)

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3,4,5-Trichlorophenol** shows characteristic absorption bands for the hydroxyl group and the chlorinated aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydrogen-bonded)
~3080	Weak	Aromatic C-H stretch
~1550, ~1450	Medium-Strong	Aromatic C=C ring stretch
~1200	Strong	C-O stretch
~870	Strong	C-Cl stretch
~800-600	Medium-Strong	C-H out-of-plane bending

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of **3,4,5-Trichlorophenol** is presented below.

m/z	Relative Abundance (%)	Assignment
196	100	[M] <sup>+</sup> ( <sup>35</sup> Cl <sub>3</sub> )
198	97	[M] <sup>+</sup> ( <sup>35</sup> Cl <sub>2</sub> <sup>37</sup> Cl)
200	31	[M] <sup>+</sup> ( <sup>35</sup> Cl <sup>37</sup> Cl <sub>2</sub> )
160	20	[M-HCl] <sup>+</sup>
132	15	[M-CO-Cl] <sup>+</sup>
97	41	[C <sub>5</sub> H <sub>2</sub> O] <sup>+</sup>
62	10	[C <sub>5</sub> H <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented in this guide.

## NMR Spectroscopy Protocol

A general protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of solid **3,4,5-Trichlorophenol** is as follows:



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Figure 1: Workflow for NMR Spectroscopy.

## FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.



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Figure 2: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

## Mass Spectrometry Protocol (Electron Ionization)

The following protocol outlines the general procedure for obtaining an electron ionization mass spectrum.

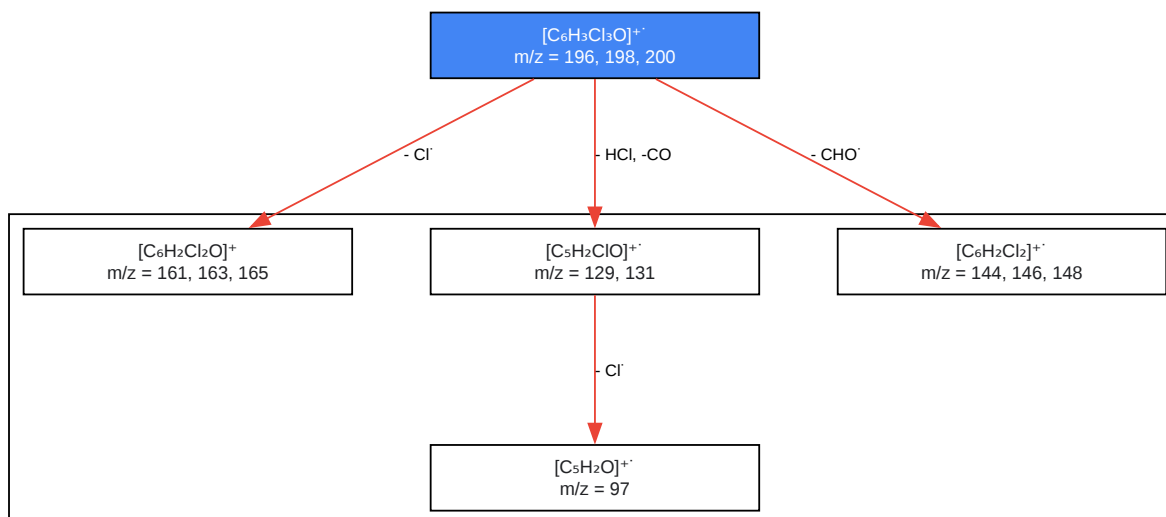


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Figure 3: Workflow for Electron Ionization Mass Spectrometry.

## Mass Spectrometry Fragmentation Pathway

The fragmentation of **3,4,5-Trichlorophenol** upon electron ionization follows characteristic pathways for halogenated phenols. The initial event is the formation of the molecular ion, which then undergoes fragmentation through the loss of radicals or neutral molecules.



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Figure 4: Proposed Fragmentation Pathway of **3,4,5-Trichlorophenol**.

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